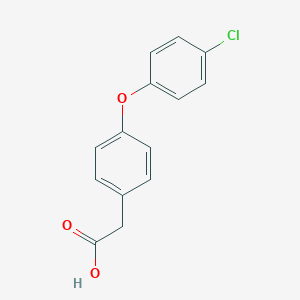

2-(4-(4-Chlorophenoxy)phenyl)acetic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-[4-(4-chlorophenoxy)phenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClO3/c15-11-3-7-13(8-4-11)18-12-5-1-10(2-6-12)9-14(16)17/h1-8H,9H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYWCXPKPSPHSAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(=O)O)OC2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60578356 | |

| Record name | [4-(4-Chlorophenoxy)phenyl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60578356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148401-42-7 | |

| Record name | [4-(4-Chlorophenoxy)phenyl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60578356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(4-(4-Chlorophenoxy)phenyl)acetic Acid

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to 2-(4-(4-chlorophenoxy)phenyl)acetic acid, a key intermediate in the pharmaceutical industry. The document is intended for researchers, scientists, and professionals in drug development, offering in-depth insights into the reaction mechanisms, experimental protocols, and critical process parameters. The primary focus is on the robust and widely utilized Ullmann condensation for the formation of the diaryl ether linkage, with an exploration of alternative routes such as the Willgerodt-Kindler reaction. This guide emphasizes scientific integrity, providing detailed, validated protocols and grounding all mechanistic claims in authoritative literature.

Introduction: Significance of this compound

This compound is a crucial building block in the synthesis of various organic molecules, most notably as an intermediate in the production of the atypical antipsychotic drug Asenapine.[1] The structural complexity of this molecule, featuring a diaryl ether, presents unique synthetic challenges. The purity and yield of this intermediate are critical factors in the overall efficiency and cost-effectiveness of the final active pharmaceutical ingredient (API) manufacturing process.[1] This guide aims to provide a detailed and practical understanding of its synthesis, enabling researchers to optimize existing methods and explore novel approaches.

Primary Synthetic Pathway: The Ullmann Condensation

The most direct and industrially scalable route for the synthesis of this compound is the Ullmann condensation. This reaction involves the copper-catalyzed coupling of an aryl halide and a phenol to form a diaryl ether.[2][3] In this specific synthesis, 4-chlorophenol is coupled with an ortho-substituted phenylacetic acid derivative.

Reaction Mechanism

The Ullmann condensation proceeds through a copper-catalyzed cycle. While the exact mechanism can be complex and dependent on the specific ligands and reaction conditions, a generally accepted pathway involves the following key steps:

-

Formation of a Copper(I) Phenoxide: The phenol (4-chlorophenol) reacts with a base to form the corresponding phenoxide, which then coordinates with a copper(I) salt.

-

Oxidative Addition: The aryl halide (o-chlorophenylacetic acid or its ester) undergoes oxidative addition to the copper(I) center, forming a copper(III) intermediate.

-

Reductive Elimination: The diaryl ether is formed through reductive elimination from the copper(III) intermediate, regenerating a copper(I) species that can re-enter the catalytic cycle.

The use of ligands, such as N,N-dimethylglycine, can accelerate the reaction by stabilizing the copper intermediates and facilitating the coupling process.[4]

Visualizing the Ullmann Condensation Pathway

Sources

Physicochemical properties of 2-(4-(4-Chlorophenoxy)phenyl)acetic acid

An In-Depth Technical Guide to the Physicochemical Properties of 2-(4-(4-Chlorophenoxy)phenyl)acetic Acid

Introduction

This compound, identified by CAS Number 25563-04-6, is a significant organic compound within pharmaceutical development and fine chemical synthesis.[1][2] Structurally, it is a derivative of phenylacetic acid, featuring a distinct 4-chlorophenoxy substituent on the phenyl ring. This compound is primarily recognized for its critical role as a key intermediate in the multi-step synthesis of Asenapine, an atypical antipsychotic medication used in the management of schizophrenia and bipolar disorder.[1] Its molecular architecture, combining a carboxylic acid moiety with halogenated aromatic rings, imparts a unique set of physicochemical properties that are fundamental to its reactivity, purification, and formulation.

This guide provides a detailed examination of these properties, offering insights into the analytical methodologies for its characterization and the rationale behind its behavior in chemical systems. The information presented is intended for researchers, chemists, and professionals in the field of drug development.

Core Physicochemical Properties

The functional characteristics of this compound are dictated by its molecular structure. The presence of a carboxylic acid group allows for hydrogen bonding and acidic behavior, while the large, rigid aromatic system contributes to its solid state and solubility profile.

| Property | Value | Source(s) |

| Molecular Formula | C₁₄H₁₁ClO₃ | [1][2][3] |

| Molecular Weight | 262.69 g/mol | [1][2][3] |

| Appearance | Light pinkish-beige or white solid | [1][2] |

| Melting Point | 120-122 °C | [1][2] |

| Boiling Point | 397.7 ± 27.0 °C (Predicted) | [2] |

| Density | 1.317 g/cm³ | [1][2] |

| pKa | 4.10 ± 0.10 (Predicted) | [2] |

| Solubility | Slightly soluble in Chloroform and Methanol | [2] |

Structural Analysis and Rationale

The molecular structure of this compound is the foundation of its chemical identity. It consists of a central phenyl ring to which an acetic acid group and a 4-chlorophenoxy group are attached. This arrangement results in a molecule that is largely nonpolar due to the two aromatic rings, but with a highly polar carboxylic acid functional group. This duality governs its solubility, which is limited in both aqueous and nonpolar organic solvents but can be increased in polar organic solvents.[2]

The melting point of 120-122 °C is indicative of a stable crystalline lattice.[1][2] Significant thermal energy is required to overcome the intermolecular forces, including dipole-dipole interactions between the aromatic rings and, crucially, the hydrogen bonding between the carboxylic acid groups of adjacent molecules. The high boiling point, although predicted, is consistent with a molecule of this mass and structural complexity.[2]

The predicted pKa of 4.10 suggests it is a weak acid, similar to other carboxylic acids.[2] The acidity of the carboxylic proton is influenced by the electron-withdrawing nature of the adjacent phenyl ring, which helps to stabilize the resulting carboxylate anion.

Caption: Chemical structure of this compound.

Synthetic Pathway Overview

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high purity and yield. One common method involves an Ullmann condensation reaction. This approach typically uses a copper catalyst to couple an o-halophenylacetic acid derivative with 4-chlorophenol.

A representative synthesis can be summarized as follows:

-

Reactant Preparation : o-Chlorophenylacetic acid and p-chlorophenol are used as the primary starting materials.[4]

-

Coupling Reaction : The reactants are heated in a high-boiling point solvent, such as diethylene glycol dimethyl ether, in the presence of a base (e.g., potassium carbonate) and a copper(I) bromide catalyst.[4]

-

Workup and Purification : After the reaction is complete, the mixture is cooled and acidified to protonate the carboxylic acid, causing the product to precipitate or be extracted into an organic solvent like toluene.[4]

-

Isolation : The crude product is then purified through washing and recrystallization to yield the final solid product.[4] The progress of the reaction and the purity of the final product are typically monitored by High-Performance Liquid Chromatography (HPLC).[4]

Caption: Simplified workflow for the synthesis of the target compound.

Analytical Characterization Protocols

To ensure the identity, purity, and quality of this compound, a series of analytical techniques are employed. High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing purity and quantifying the compound.

Protocol: Purity Determination by Reverse-Phase HPLC

This protocol outlines a self-validating system for determining the purity of a synthesized batch. The causality behind these steps is to ensure reproducibility, accuracy, and system integrity.

1. System Preparation and Suitability:

-

Objective: To ensure the HPLC system is performing correctly before sample analysis.

-

Mobile Phase: Prepare a filtered and degassed mobile phase, typically a gradient of an acidified aqueous solution (e.g., 0.1% acetic acid in water) and an organic solvent like acetonitrile.[5]

-

Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) is a standard choice for separating aromatic compounds.

-

System Equilibration: Flush the column with the mobile phase until a stable baseline is achieved.

-

System Suitability Test (SST): Inject a certified reference standard of this compound multiple times (n=5). The system is deemed suitable if the relative standard deviation (RSD) for peak area and retention time is less than 2.0%. This validates that the system is precise.

2. Standard and Sample Preparation:

-

Objective: To prepare accurate concentrations for calibration and analysis.

-

Standard Solution: Accurately weigh a certified reference standard and dissolve it in a suitable diluent (e.g., methanol or mobile phase) to create a stock solution of known concentration (e.g., 1 mg/mL).

-

Sample Solution: Prepare the sample to be tested at the same nominal concentration as the standard solution.

3. Chromatographic Analysis:

-

Objective: To separate the main compound from any impurities.

-

Injection: Inject the standard and sample solutions onto the column.

-

Detection: Use a UV detector set to an appropriate wavelength (e.g., 258 nm) where the chromophores of the molecule exhibit strong absorbance.[6]

-

Data Acquisition: Record the chromatograms for a sufficient run time to allow for the elution of all potential impurities.

4. Data Processing and Purity Calculation:

-

Objective: To calculate the purity of the sample.

-

Integration: Integrate the peak areas of the main compound and all impurities in the sample chromatogram.

-

Calculation: Calculate the purity as a percentage of the area of the main peak relative to the total area of all peaks.

-

Purity (%) = (Area_main_peak / Total_area_all_peaks) * 100

-

-

Trustworthiness Check: The results are considered trustworthy if the standard checks run during the sequence continue to meet SST criteria, ensuring no system drift has occurred.

Caption: Experimental workflow for HPLC purity analysis.

Key Applications in Drug Development

The primary industrial application of this compound is as a crucial building block in pharmaceutical manufacturing.[1]

-

Synthesis of Asenapine: It serves as a key intermediate in the synthesis of Asenapine, an atypical antipsychotic drug.[1] The structural integrity and high purity of this intermediate are paramount, as they directly impact the quality and safety of the final active pharmaceutical ingredient (API).[1]

-

Research in Alzheimer's Treatment: The compound is also utilized in the preparation of tri-substituted thiazoles, which are investigated as antagonists for the Receptor for Advanced Glycation Endproducts (RAGE).[2][7] This line of research is relevant to the development of potential treatments for Alzheimer's disease.[7]

Conclusion

This compound is a compound whose physicochemical properties are well-defined by its unique molecular structure. Its solid nature, moderate melting point, weak acidity, and specific solubility profile are all direct consequences of the interplay between its aromatic systems and its carboxylic acid functional group. A thorough understanding of these properties, verified through robust analytical methods like HPLC, is essential for its effective use in pharmaceutical synthesis, particularly for the production of vital medicines like Asenapine. The stringent control and characterization of this intermediate are foundational to ensuring the quality and efficacy of the final drug product.

References

- Exploring 2-[2-(4-Chlorophenoxy)

- 2-(4-Chlorophenoxy)phenylacetic acid synthesis. ChemicalBook.

- Method for synthesis of 2-(2-(4-chlorphenyl)phenyl)acetic acid.

- 2-(4-Chlorophenoxy)phenylacetic acid | 25563-04-6. ChemicalBook.

- 2-Chlorophenylacetic acid 2444-36-2. Guidechem.

- This compound. Sigma-Aldrich.

- This compound. LGC Standards.

- This compound | 148401-42-7. ChemicalBook.

- 2-Chlorophenylacetic acid, 98% 10 g. Thermo Scientific Chemicals.

- Analytical method for 2,4-D [(2,4-dichlorophenoxy)

- Please, May anyone help me with a good method for detecting 2-phenoxy ethanol and 4 chlorophenoxy acetic acid using LC/MS?.

Sources

- 1. innospk.com [innospk.com]

- 2. 2-(4-Chlorophenoxy)phenylacetic acid | 25563-04-6 [chemicalbook.com]

- 3. This compound | Sigma-Aldrich [sigmaaldrich.com]

- 4. 2-(4-Chlorophenoxy)phenylacetic acid synthesis - chemicalbook [chemicalbook.com]

- 5. epa.gov [epa.gov]

- 6. researchgate.net [researchgate.net]

- 7. This compound | 148401-42-7 [chemicalbook.com]

An In-Depth Technical Guide to the Mechanism of Action of Fenofibric Acid, the Active Metabolite of Fenofibrate

A Note on the Subject Compound: Initial searches for "2-(4-(4-Chlorophenoxy)phenyl)acetic acid" did not yield sufficient public domain data for an in-depth mechanistic guide. This compound is primarily documented as a chemical intermediate, for instance in the synthesis of the antipsychotic drug Asenapine[1]. Structurally, it belongs to the chlorophenoxy acetic acid class, which includes herbicides like 2,4-D that act as synthetic auxins in plants[2][3][4][5]. Given the lack of extensive research on its specific biological effects in mammals, this guide will focus on its close, well-characterized structural analog, Fenofibric Acid . Fenofibric acid is the active metabolite of the widely prescribed dyslipidemia drug, fenofibrate, and its mechanism is extensively documented[6][7][8]. This approach allows for a scientifically rigorous and verifiable exploration relevant to researchers in drug development.

Abstract

Fenofibric acid is the pharmacologically active metabolite of the prodrug fenofibrate, a member of the fibrate class of drugs used to treat dyslipidemia[8][9][10]. Its primary mechanism of action is the potent activation of Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear transcription factor that is a master regulator of lipid metabolism[8][11][12]. By binding to and activating PPARα, fenofibric acid modulates the transcription of a suite of genes involved in fatty acid transport, oxidation, and lipoprotein remodeling. The net therapeutic effects are a significant reduction in plasma triglycerides (TG), a modest reduction in low-density lipoprotein cholesterol (LDL-C), and an increase in high-density lipoprotein cholesterol (HDL-C)[6][10][13]. This guide provides a detailed examination of this mechanism, from molecular receptor engagement to the resulting systemic effects on lipid homeostasis, and outlines key experimental protocols for validating these actions in a research setting.

The Molecular Target: Peroxisome Proliferator-Activated Receptor Alpha (PPARα)

PPARα is a ligand-activated transcription factor belonging to the nuclear hormone receptor superfamily[11][14]. It is highly expressed in tissues with high rates of fatty acid catabolism, such as the liver, heart, kidney, and brown adipose tissue[14][15][16]. In its basal state, PPARα is typically found in the cytoplasm. The core function of PPARα is to sense the levels of fatty acids and their derivatives; upon activation by a ligand, it translocates to the nucleus to control the expression of genes that manage lipid homeostasis[11][17].

Core Mechanism of Action: PPARα Agonism and Transcriptional Regulation

The therapeutic effects of fenofibric acid are mediated by its function as a PPARα agonist[8][18][19]. The process can be broken down into a sequential signaling cascade:

-

Ligand Binding: Fenofibric acid, circulating in the plasma after the hydrolysis of fenofibrate, enters cells and binds directly to the ligand-binding domain (LBD) of PPARα[12][20].

-

Conformational Change and Heterodimerization: This binding event induces a conformational change in the PPARα protein. This new conformation promotes the dissociation of corepressor proteins and facilitates the formation of a heterodimer with another nuclear receptor, the Retinoid X Receptor (RXR)[11][21][22].

-

Nuclear Translocation and DNA Binding: The activated PPARα/RXR heterodimer translocates into the nucleus. Here, it recognizes and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of its target genes[8][11][22]. A PPRE typically consists of a direct repeat of the nucleotide sequence AGGTCA, separated by a single nucleotide (DR-1)[11].

-

Recruitment of Coactivators and Gene Transcription: Once bound to the PPRE, the complex recruits a series of coactivator proteins. This fully assembled transcription complex then initiates the transcription of downstream target genes, leading to a profound shift in the cell's metabolic machinery[17][23].

Signaling Pathway Diagram

Caption: Workflow for a PPRE-luciferase reporter gene assay.

Concluding Remarks

The mechanism of action of fenofibric acid is a well-established paradigm of nuclear receptor modulation. As a potent PPARα agonist, it directly alters the genetic programming of hepatic lipid metabolism, leading to clinically beneficial reductions in triglycerides and increases in HDL cholesterol. The experimental frameworks provided herein represent industry-standard methods for identifying and characterizing novel PPARα modulators, ensuring both direct target engagement and functional cellular activity can be robustly validated. Understanding this pathway is critical for researchers in metabolic disease and professionals involved in the development of next-generation lipid-modifying therapies.

References

-

Fenofibrate - StatPearls - NCBI Bookshelf - NIH. (2023-03-13). Available from: [Link]

-

The biochemical pharmacology of fenofibrate - PubMed. Available from: [Link]

-

What is the mechanism of action of fenofibrate (Fibric acid derivative)? - Dr.Oracle. (2025-09-17). Available from: [Link]

-

What is the mechanism of Fenofibric acid? - Patsnap Synapse. (2024-07-17). Available from: [Link]

-

Fenofibric Acid 45mg Delayed-Release Capsule: Clinical Overview and Applications. Available from: [Link]

-

Update on fenofibrate - PubMed. Available from: [Link]

-

How does fenofibrate work? - Dr.Oracle. (2025-09-19). Available from: [Link]

-

Peroxisome Proliferator-Activated Receptor Alpha Target Genes - PMC - PubMed Central. Available from: [Link]

-

TRICOR (fenofibrate) Tablet, for oral use - accessdata.fda.gov. Available from: [Link]

-

fenofibrate | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY. Available from: [Link]

-

PPAR Signaling Pathway - Creative Biolabs. Available from: [Link]

-

Fenofibric acid | Advanced Drug Monograph - MedPath. (2025-09-19). Available from: [Link]

-

PPARα: An emerging target of metabolic syndrome, neurodegenerative and cardiovascular diseases - PMC - PubMed Central. (2022-12-16). Available from: [Link]

-

PPAR Signaling Pathway - Creative Diagnostics. Available from: [Link]

-

The protein kinase C signaling pathway regulates a molecular switch between transactivation and transrepression activity of the peroxisome proliferator-activated receptor alpha - PubMed. Available from: [Link]

-

Nuclear Receptor PPARα as a Therapeutic Target in Diseases Associated with Lipid Metabolism Disorders - MDPI. Available from: [Link]

-

PPAR Signaling - QIAGEN GeneGlobe. Available from: [Link]

-

The signaling pathways of PPARα and estrogen receptors.... - ResearchGate. Available from: [Link]

-

Molecular Actions of PPARα in Lipid Metabolism and Inflammation - Oxford Academic. Available from: [Link]

-

Molecular Actions of PPARa in Lipid Metabolism and Inflammation - Oxford Academic. (2018-07-17). Available from: [Link]

-

Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review - Jetir.Org. Available from: [Link]

-

A recombinant PPRE-driven luciferase bioassay for identification of potential PPAR agonists - PubMed. Available from: [Link]

-

Exploring 2-[2-(4-Chlorophenoxy)phenyl]acetic Acid: Properties and Applications. Available from: [Link]

-

Insight into the mode of action of 2,4-dichlorophenoxyacetic acid (2,4-D) as an herbicide. Available from: [Link]

-

Fluorescent PPRE reporter lentivirus (PPAR pathway) - LipExoGen. Available from: [Link]

-

Dual Luciferase Reporter Assay Protocol. Available from: [Link]

-

(2,4-Dichlorophenoxy)Acetic Acid | C8H6Cl2O3 | CID 1486 - PubChem. Available from: [Link]

-

Mechanisms of toxicity, clinical features, and management of acute chlorophenoxy herbicide poisoning: a review - PubMed. Available from: [Link]

-

Firefly Luciferase Assay Kit - Protocol for MIR 5950. Available from: [Link]

-

Hydrolysis Reaction Mechanismof 2, 4-Dichlorophenoxy Acetic Acid Metabolism. (2013-06-27). Available from: [Link]

-

Chlorophenoxy herbicides – Knowledge and References - Taylor & Francis. Available from: [Link]

-

2-(2-(4-chlorophenoxy)phenyl)acetic acid|25563-04-6 - Active Biopharma Corp. Available from: [Link]

-

Four-Chlorophenoxyacetic Acid Treatment Induces the Defense Resistance of Rice to White-Backed Planthopper Sogatella furcifera - MDPI. (2023-10-29). Available from: [Link]

Sources

- 1. innospk.com [innospk.com]

- 2. Insight into the mode of action of 2,4-dichlorophenoxyacetic acid (2,4-D) as an herbicide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. (2,4-Dichlorophenoxy)Acetic Acid | C8H6Cl2O3 | CID 1486 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. whxb.pku.edu.cn [whxb.pku.edu.cn]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. Fenofibrate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. The biochemical pharmacology of fenofibrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. What is the mechanism of Fenofibric acid? [synapse.patsnap.com]

- 9. droracle.ai [droracle.ai]

- 10. Update on fenofibrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Peroxisome Proliferator-Activated Receptor Alpha Target Genes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. PPAR Signaling Pathway - Creative Biolabs [creativebiolabs.net]

- 13. accessdata.fda.gov [accessdata.fda.gov]

- 14. PPARα: An emerging target of metabolic syndrome, neurodegenerative and cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 15. creative-diagnostics.com [creative-diagnostics.com]

- 16. Nuclear Receptor PPARα as a Therapeutic Target in Diseases Associated with Lipid Metabolism Disorders | MDPI [mdpi.com]

- 17. academic.oup.com [academic.oup.com]

- 18. fenofibrate | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 19. trial.medpath.com [trial.medpath.com]

- 20. droracle.ai [droracle.ai]

- 21. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 22. researchgate.net [researchgate.net]

- 23. academic.oup.com [academic.oup.com]

An In-Depth Technical Guide to the Biological Activity Screening of 2-(4-(4-Chlorophenoxy)phenyl)acetic acid

Abstract

This technical guide provides a comprehensive framework for the biological activity screening of 2-(4-(4-Chlorophenoxy)phenyl)acetic acid. The structural features of this molecule, possessing a phenoxyacetic acid moiety, suggest potential activities analogous to non-steroidal anti-inflammatory drugs (NSAIDs) and peroxisome proliferator-activated receptor (PPAR) agonists. This document outlines a tiered, logic-driven screening cascade, from broad initial assessments to specific mechanistic and in vivo studies. It is intended for researchers, scientists, and drug development professionals, offering detailed protocols, the scientific rationale behind experimental choices, and guidance on data interpretation to facilitate a thorough evaluation of this compound's therapeutic potential.

Introduction and Rationale

This compound is a compound of interest due to its structural similarities to two important classes of therapeutic agents. The phenylacetic acid core is a common feature in many NSAIDs, which primarily function by inhibiting cyclooxygenase (COX) enzymes.[1][2][3] Additionally, the phenoxyacetic acid component is reminiscent of fibrate drugs, which are known to modulate lipid metabolism by acting as agonists for Peroxisome Proliferator-Activated Receptors (PPARs).[4][5]

This dual structural identity necessitates a multi-faceted screening approach. The primary hypothesis is that the compound may possess anti-inflammatory properties, potentially with a profile that includes PPAR modulation. This guide details a systematic workflow to dissect these potential activities, confirm targets, and evaluate preclinical efficacy.

Tier 1: Primary In Vitro Screening Cascade

The initial screening phase is designed to rapidly assess the compound's foundational biological effects, including cytotoxicity and primary target engagement.

Cellular Viability and Cytotoxicity Assessment

Before assessing specific biological activities, it is crucial to determine the concentration range at which this compound is non-toxic to cells. This ensures that any observed effects in subsequent assays are due to specific biological interactions rather than general cytotoxicity.

Protocol: MTT Assay for Cell Viability

-

Cell Plating: Seed relevant cell lines (e.g., RAW 264.7 murine macrophages for inflammation studies, HepG2 human hepatoma cells for metabolic studies) in 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

-

Compound Treatment: Prepare a serial dilution of this compound (e.g., from 0.1 µM to 100 µM) in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium. Include vehicle control (e.g., 0.1% DMSO) and positive control (e.g., doxorubicin) wells.

-

Incubation: Incubate the plates for 24 to 48 hours at 37°C in a humidified 5% CO₂ incubator.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to the vehicle control. The CC50 (50% cytotoxic concentration) can be determined by plotting viability against compound concentration.

Cyclooxygenase (COX) Enzyme Inhibition Assay

Given the structural similarity to NSAIDs, direct inhibition of COX-1 and COX-2 is a primary hypothesis. A cell-free enzymatic assay is the most direct method to test this.[6]

Protocol: In Vitro COX-1/COX-2 Inhibitor Screening

This protocol is based on a colorimetric assay that measures the peroxidase activity of COX enzymes.[7]

-

Reagent Preparation: Prepare a reaction buffer (100 mM Tris-HCl, pH 8.0), Hematin, human recombinant COX-1 and COX-2 enzymes, arachidonic acid (substrate), and a chromogenic substrate like N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD).[7][8]

-

Assay Setup: In a 96-well plate, add 150 µL of buffer, 10 µL of Hematin, and 10 µL of either COX-1 or COX-2 enzyme solution to each well.[7]

-

Inhibitor Addition: Add 10 µL of the test compound at various concentrations. Include a vehicle control (DMSO) and a known non-selective inhibitor (e.g., Indomethacin) and a COX-2 selective inhibitor (e.g., Celecoxib) as positive controls.

-

Pre-incubation: Incubate the plate for 10 minutes at room temperature to allow the inhibitor to bind to the enzyme.[7][9]

-

Reaction Initiation: Start the reaction by adding 10 µL of TMPD and 10 µL of arachidonic acid to each well.[7]

-

Kinetic Reading: Immediately measure the absorbance at 590 nm kinetically for 5 minutes.

-

Data Analysis: Calculate the rate of reaction (change in absorbance per minute). Determine the percentage of inhibition for each concentration relative to the vehicle control and calculate the IC50 value by fitting the data to a dose-response curve.

| Target | Hypothetical IC50 (µM) | Positive Control | Control IC50 (µM) |

| COX-1 | 55.2 | Indomethacin | 0.5 |

| COX-2 | 8.7 | Celecoxib | 0.1 |

Peroxisome Proliferator-Activated Receptor (PPAR) Activation Assay

The phenoxyacetic acid motif suggests a potential interaction with PPARs, which are ligand-activated transcription factors.[4] A reporter gene assay is the standard method for assessing the activation of PPARα, PPARγ, and PPARβ/δ.[10]

Protocol: PPAR Luciferase Reporter Assay

-

Cell Transfection: Co-transfect a suitable cell line (e.g., HEK293T) with two plasmids: one expressing the ligand-binding domain of a PPAR isotype (α, γ, or β/δ) fused to a DNA-binding domain, and a second reporter plasmid containing a luciferase gene under the control of a promoter with PPAR response elements (PPRE).

-

Cell Plating & Treatment: Plate the transfected cells in a 96-well plate. After 24 hours, treat the cells with the test compound at various concentrations. Include a vehicle control and known PPAR agonists (e.g., WY-14643 for PPARα, Rosiglitazone for PPARγ).

-

Incubation: Incubate for 18-24 hours.

-

Lysis and Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's protocol for the luciferase assay reagent.

-

Data Analysis: Normalize luciferase activity to a co-transfected control (e.g., β-galactosidase) or to total protein content. Calculate the fold activation relative to the vehicle control and determine the EC50 value.

Tier 2: Mechanistic In Vitro Assays

If primary screening yields positive results, the next tier of experiments aims to elucidate the mechanism of action in a cellular context.

Pro-inflammatory Gene Expression Analysis

Inflammatory stimuli, such as lipopolysaccharide (LPS), trigger signaling pathways that lead to the expression of pro-inflammatory genes. The nuclear factor kappa B (NF-κB) pathway is a central regulator of this process.[11][12][13] The ability of the test compound to suppress the expression of NF-κB target genes (e.g., TNFα, IL6, COX2) is a key indicator of anti-inflammatory activity.

// Invisible edges for alignment {rank=same; TLR4; IKK;} {rank=same; IkB; NFkB;}

// Compound Inhibition Compound [label="Test Compound", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Compound -> IKK [label="Inhibits?", color="#EA4335", style=dashed, arrowhead=tee];

} caption: "Canonical NF-κB Signaling Pathway in Inflammation."

Protocol: qPCR for Gene Expression

-

Cell Culture and Stimulation: Plate RAW 264.7 cells. Pre-treat the cells with non-toxic concentrations of the test compound for 1 hour.

-

Stimulation: Stimulate the cells with LPS (100 ng/mL) for 4-6 hours. Include unstimulated and LPS-only controls.

-

RNA Extraction: Isolate total RNA from the cells using a suitable kit.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the RNA using reverse transcriptase.

-

Quantitative PCR (qPCR): Perform qPCR using primers specific for target genes (Tnfα, Il6, Ptgs2 (COX-2)) and a housekeeping gene (e.g., Actb (β-actin)) for normalization.

-

Data Analysis: Calculate the relative gene expression using the ΔΔCt method. A significant reduction in the expression of target genes in compound-treated cells compared to LPS-only cells indicates anti-inflammatory activity.

Tier 3: In Vivo Model of Acute Inflammation

Positive in vitro results must be validated in a living organism. The carrageenan-induced paw edema model in rodents is a standard and highly reproducible assay for evaluating the acute anti-inflammatory activity of novel compounds.[14][15][16][17]

// Nodes Start [label="Acclimatize Rats\n(n=6 per group)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; MeasureV0 [label="Measure Initial Paw Volume (V₀)\nusing Plethysmometer"]; Dosing [label="Administer Compound Orally (p.o.)\n- Vehicle Control\n- Test Compound\n- Positive Control (Indomethacin)"]; Wait [label="Wait 1 Hour"]; Induce [label="Induce Inflammation:\nInject 0.1 mL 1% Carrageenan\ninto Subplantar Region"]; MeasureVt [label="Measure Paw Volume (Vₜ)\nat 1, 2, 3, 4, 5, 6 Hours"]; Analysis [label="Data Analysis:\n- Calculate Edema (Vₜ - V₀)\n- Calculate % Inhibition"]; End [label="Evaluate Efficacy", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Start -> MeasureV0; MeasureV0 -> Dosing; Dosing -> Wait; Wait -> Induce; Induce -> MeasureVt; MeasureVt -> Analysis; Analysis -> End; } caption: "Workflow for Carrageenan-Induced Paw Edema Assay."

Protocol: Carrageenan-Induced Paw Edema in Rats

-

Animal Grouping: Use male Wistar rats (150-200g) and divide them into groups (n=6 per group): Vehicle Control (e.g., saline), Positive Control (e.g., Indomethacin, 10 mg/kg), and Test Compound groups (e.g., 10, 30, 100 mg/kg).[14]

-

Baseline Measurement: Measure the initial volume (V₀) of the right hind paw of each rat using a plethysmometer.[14]

-

Drug Administration: Administer the respective compounds orally (p.o.) or intraperitoneally (i.p.).[14]

-

Induction of Edema: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar surface of the right hind paw.[14][15]

-

Paw Volume Measurement: Measure the paw volume (Vₜ) at regular intervals (e.g., 1, 2, 3, 4, 5, and 6 hours) after the carrageenan injection.[14]

-

Data Analysis:

-

Calculate the edema volume (ΔV) at each time point: ΔV = Vₜ - V₀.

-

Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula: % Inhibition = [(ΔV_control - ΔV_treated) / ΔV_control] x 100

-

| Treatment Group | Dose (mg/kg) | Peak Edema Inhibition (%) at 3h |

| Vehicle (Saline) | - | 0% |

| Indomethacin | 10 | 65% |

| Test Compound | 10 | 25% |

| Test Compound | 30 | 48% |

| Test Compound | 100 | 72% |

Data Interpretation and Future Directions

The screening cascade provides a comprehensive biological profile.

-

Scenario 1: Potent COX-2 Inhibition & In Vivo Efficacy: If the compound is a selective COX-2 inhibitor (IC50 COX-1/COX-2 > 10) and shows dose-dependent efficacy in the paw edema model, it warrants further investigation as a classic NSAID. Lead optimization to improve potency and safety would be the next step.

-

Scenario 2: PPAR Agonism with Moderate Anti-inflammatory Effects: If the compound primarily activates PPARα and/or PPARγ and shows moderate anti-inflammatory activity, its mechanism may be more complex, involving the transcriptional regulation of inflammatory genes.[18] This profile suggests potential for treating metabolic diseases with an inflammatory component, such as atherosclerosis or non-alcoholic steatohepatitis (NASH).

-

Scenario 3: Dual COX/PPAR Activity: A compound with both COX inhibitory and PPAR agonist properties could be a highly valuable lead, potentially offering synergistic anti-inflammatory and metabolic benefits.

Further studies should include ADME/Tox profiling, investigation in chronic inflammation models (e.g., adjuvant-induced arthritis), and more detailed mechanistic studies to fully characterize the compound's therapeutic potential.

References

-

Liu, T., et al. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy, 2, 17023. Available at: [Link]

-

Schulze-Luehrmann, J. & Ghosh, S. (2007). NF-κB: At the Borders of Autoimmunity and Inflammation. Frontiers in Immunology. Available at: [Link]

-

Lawrence, T. (2009). The Nuclear Factor NF-κB Pathway in Inflammation. Cold Spring Harbor Perspectives in Biology, 1(6), a001651. Available at: [Link]

-

Afonina, I. S., et al. (2017). NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review. Frontiers in Neuroscience, 11, 645. Available at: [Link]

-

Simeone, R., et al. (2008). Synthesis, biological evaluation, and molecular modeling investigation of chiral 2-(4-chloro-phenoxy)-3-phenyl-propanoic acid derivatives with PPARalpha and PPARgamma agonist activity. Journal of Medicinal Chemistry, 51(21), 6941-6945. Available at: [Link]

-

Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Inotiv. Available at: [Link]

-

ResearchGate. (2025). κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. ResearchGate. Available at: [Link]

-

PUR-FORM. (2021). NF-kB: THE PATHWAY OF INFLAMMATION. Good Cop, Bad Cop: The Different Faces Of NF-κB. PUR-FORM. Available at: [Link]

-

Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. Creative Biolabs. Available at: [Link]

-

Havelin, J., et al. (2016). Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. Journal of Visualized Experiments, (111), 54064. Available at: [Link]

-

JETIR. (2024). Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. Journal of Emerging Technologies and Innovative Research, 11(3). Available at: [Link]

-

Atkinson, D. C., et al. (1976). Substituted (2-phenoxyphenyl)acetic acids with antiinflammatory activity. 2. Journal of Medicinal Chemistry, 19(6), 830-833. Available at: [Link]

-

The Pharma Innovation Journal. (2016). Evaluation of in vitro anti-inflammatory and COX-2 inhibitory activity of leaves of Origanum vulgare. The Pharma Innovation Journal, 5(7), 40-43. Available at: [Link]

-

Bio-protocol. (n.d.). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. Bio-protocol. Available at: [Link]

-

Uddin, M. J., et al. (2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. Scientific Reports, 13(1), 14755. Available at: [Link]

-

Atkinson, D. C., et al. (1975). Anti-inflammatory and related properties of 2-(2,4-dichlorophenoxy)phenylacetic acid (fenclofenac). Agents and Actions, 5(3), 200-207. Available at: [Link]

-

MDPI. (2023). Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. Molecules, 28(22), 7623. Available at: [Link]

-

D'Atri, G., et al. (1975). [Anti-inflammatory and analgesic activity of a new synthetic molecule: 2-phenyl-4-p-chlorophenyl-thiazole-5-yl-acetic acid]. Bollettino Chimico Farmaceutico, 114(2), 107-117. Available at: [Link]

-

Atkinson, D. C., et al. (1974). Substituted (2-phenoxyphenyl)acetic acids with antiinflammatory activity. 1. Journal of Medicinal Chemistry, 17(9), 1012-1016. Available at: [Link]

-

Active Biopharma Corp. (n.d.). 2-(2-(4-chlorophenoxy)phenyl)acetic acid|25563-04-6. Active Biopharma Corp. Available at: [Link]

-

MDPI. (2023). Four-Chlorophenoxyacetic Acid Treatment Induces the Defense Resistance of Rice to White-Backed Planthopper Sogatella furcifera. International Journal of Molecular Sciences, 24(21), 15797. Available at: [Link]

-

Heneka, M. T., et al. (2009). Peroxisome proliferator-activated receptor (PPAR)-gamma positively controls and PPARalpha negatively controls cyclooxygenase-2 expression in rat brain astrocytes through a convergence on PPARbeta/delta via mutual control of PPAR expression levels. Molecular Pharmacology, 76(2), 395-407. Available at: [Link]

-

Lee, J. H., et al. (2017). Physiological characterization of a novel PPAR pan agonist, 2-(4-(5,6-methylenedioxybenzo[d]thiazol-2-yl)-2-methylphenoxy)-2-methylpropanoic acid (MHY2013). Oncotarget, 8(10), 17138-17150. Available at: [Link]

-

Oncotarget. (2017). Physiological characterization of a novel PPAR pan agonist, 2-(4-(5,6-methylenedioxybenzo[d]thiazol-2-yl)-2-methylphenoxy)-2-methylpropanoic acid (MHY2013). Oncotarget, 8(10), 17138–17150. Available at: [Link]

Sources

- 1. Substituted (2-phenoxyphenyl)acetic acids with antiinflammatory activity. 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anti-inflammatory and related properties of 2-(2,4-dichlorophenoxy)phenylacetic acid (fenclofenac) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Substituted (2-phenoxyphenyl)acetic acids with antiinflammatory activity. 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis, biological evaluation, and molecular modeling investigation of chiral 2-(4-chloro-phenoxy)-3-phenyl-propanoic acid derivatives with PPARalpha and PPARgamma agonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. Physiological characterization of a novel PPAR pan agonist, 2-(4-(5,6-methylenedioxybenzo[d]thiazol-2-yl)-2-methylphenoxy)-2-methylpropanoic acid (MHY2013) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Frontiers | NF-κB: At the Borders of Autoimmunity and Inflammation [frontiersin.org]

- 13. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. inotiv.com [inotiv.com]

- 16. researchgate.net [researchgate.net]

- 17. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 18. Peroxisome proliferator-activated receptor (PPAR)-gamma positively controls and PPARalpha negatively controls cyclooxygenase-2 expression in rat brain astrocytes through a convergence on PPARbeta/delta via mutual control of PPAR expression levels - PubMed [pubmed.ncbi.nlm.nih.gov]

The Emergence of a Key Intermediate: A Technical Guide to 2-(4-(4-Chlorophenoxy)phenyl)acetic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(4-(4-Chlorophenoxy)phenyl)acetic acid, a pivotal chemical intermediate in the development of novel therapeutics. This document delves into the nuanced history of its isomeric forms, detailing the discovery of its significance as a building block for potential treatments targeting the Receptor for Advanced Glycation End products (RAGE) in Alzheimer's disease. A clear distinction is made between the para-isomer, the focus of this guide, and its ortho-counterpart, an intermediate in the synthesis of the antipsychotic drug Asenapine. This guide furnishes a detailed, plausible synthetic protocol for this compound via an Ullmann condensation, alongside a thorough examination of its chemical and physical properties. Furthermore, it explores the broader context of its application in medicinal chemistry, providing insights for researchers engaged in the design and synthesis of next-generation therapeutic agents.

Introduction: A Tale of Two Isomers

The history of this compound is intrinsically linked to the development of two distinct classes of therapeutic agents, a fact that has led to considerable confusion in the scientific literature. The seemingly minor difference in the substitution pattern on the phenylacetic acid core—the position of the (4-chlorophenoxy) group—dictates the ultimate therapeutic application of the resulting downstream compounds.

The ortho-isomer, 2-(2-(4-chlorophenoxy)phenyl)acetic acid , has been extensively documented as a key intermediate in the synthesis of Asenapine , an atypical antipsychotic used in the management of schizophrenia and bipolar disorder.[1] Its synthesis and properties are well-established in the context of this specific application.[1][2]

In contrast, the para-isomer, This compound , the subject of this guide, has emerged as a crucial building block in the synthesis of a different class of investigational drugs: antagonists of the Receptor for Advanced Glycation End products (RAGE) . These antagonists are being explored for their potential therapeutic utility in Alzheimer's disease.

This guide will focus exclusively on the para-isomer, clarifying its distinct history, synthesis, and therapeutic relevance, thereby providing a clear and accurate resource for researchers in the field of drug discovery and development.

Discovery and Historical Context: A Building Block for RAGE Antagonists

The discovery of this compound is not marked by its own therapeutic activity, but rather by its utility as a scaffold in the creation of more complex molecules with therapeutic potential. Its significance grew with the increasing interest in the Receptor for Advanced Glycation End products (RAGE) as a therapeutic target in Alzheimer's disease.

RAGE is a multi-ligand receptor of the immunoglobulin superfamily that plays a critical role in chronic inflammation and the pathogenesis of a range of diseases, including Alzheimer's. In the context of Alzheimer's disease, RAGE is implicated in the transport of amyloid-β (Aβ) across the blood-brain barrier and in mediating Aβ-induced neuroinflammation. Therefore, the development of RAGE antagonists has been a key focus of research aimed at mitigating the progression of this neurodegenerative disorder.

It is within this research paradigm that this compound was identified as a valuable starting material for the synthesis of tri-substituted thiazoles, a class of compounds that have shown promise as RAGE antagonists. The structural features of this compound, particularly the diaryl ether linkage, provide a foundational element for the elaboration of these more complex RAGE inhibitors.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective use in synthetic chemistry. The following table summarizes its key properties.

| Property | Value |

| Molecular Formula | C₁₄H₁₁ClO₃ |

| Molecular Weight | 262.69 g/mol |

| Appearance | Solid |

| CAS Number | 148401-42-7 |

| SMILES | O=C(O)Cc1ccc(oc2ccc(Cl)cc2)cc1 |

| InChI Key | XYWCXPKPSPHSAA-UHFFFAOYSA-N |

Data sourced from commercial supplier information.

Synthesis of this compound: A Plausible Ullmann Condensation Approach

While specific, detailed proprietary synthesis methods are often not publicly available, a plausible and effective route for the synthesis of this compound can be designed based on the well-established Ullmann condensation reaction. This reaction is a classic method for the formation of diaryl ethers, a key structural feature of the target molecule.[3][4]

The proposed synthesis involves the copper-catalyzed coupling of 4-chlorophenol with methyl 2-(4-bromophenyl)acetate, followed by hydrolysis of the resulting ester to yield the desired carboxylic acid.

Experimental Workflow Diagram

Caption: Synthetic workflow for this compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of Methyl 2-(4-(4-chlorophenoxy)phenyl)acetate (Ullmann Condensation)

-

Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 4-chlorophenol (1.0 eq), methyl 2-(4-bromophenyl)acetate (1.05 eq), copper(I) iodide (0.1 eq), L-proline (0.2 eq), and potassium carbonate (2.0 eq).

-

Solvent Addition: Add anhydrous dimethyl sulfoxide (DMSO) to the flask to achieve a suitable concentration (e.g., 0.5 M with respect to 4-chlorophenol).

-

Inert Atmosphere: Purge the flask with nitrogen for 15-20 minutes to ensure an inert atmosphere.

-

Heating: Heat the reaction mixture to 90-100 °C with vigorous stirring.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting materials are consumed.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into a separatory funnel containing water and ethyl acetate.

-

Separate the organic layer.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure methyl 2-(4-(4-chlorophenoxy)phenyl)acetate.

Step 2: Synthesis of this compound (Ester Hydrolysis)

-

Dissolution: Dissolve the methyl 2-(4-(4-chlorophenoxy)phenyl)acetate obtained in Step 1 in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).

-

Saponification: Add lithium hydroxide (LiOH, 2-3 eq) to the solution and stir at room temperature.

-

Reaction Monitoring: Monitor the hydrolysis by TLC or HPLC until the ester is no longer detectable.

-

Acidification: Cool the reaction mixture in an ice bath and acidify to pH 2-3 with 1 M hydrochloric acid (HCl).

-

Extraction: Extract the aqueous layer with ethyl acetate.

-

Washing and Drying: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Isolation: Remove the solvent under reduced pressure to yield the crude this compound.

-

Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain the final product in high purity.

Logical Relationships in Synthesis

The synthesis of this compound is a logical sequence of well-established organic transformations. The following diagram illustrates the key relationships between the reactants, intermediates, and the final product.

Sources

In Silico Analysis of 2-(4-(4-Chlorophenoxy)phenyl)acetic acid: A Technical Guide for Preclinical Drug Discovery

Abstract

This technical guide provides a comprehensive framework for the in silico evaluation of 2-(4-(4-Chlorophenoxy)phenyl)acetic acid, a molecule with potential therapeutic applications. In the realm of preclinical drug discovery, computational modeling serves as a critical initial step to predict the biological activity, pharmacokinetic profile, and potential liabilities of a compound before committing to resource-intensive in vitro and in vivo studies. This document outlines a strategic, multi-faceted computational workflow, including molecular docking, quantitative structure-activity relationship (QSAR) analysis, molecular dynamics simulations, and ADMET prediction. Each section is designed to provide not only a step-by-step protocol but also the underlying scientific rationale, empowering researchers to apply these methods to novel small molecules. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage computational tools to accelerate their research endeavors.

Introduction: Profiling this compound

This compound is a small molecule characterized by a phenylacetic acid core, a scaffold common to many non-steroidal anti-inflammatory drugs (NSAIDs), and a chlorophenoxy substituent. Its chemical structure suggests potential interactions with biological targets involved in inflammation and metabolic pathways. While primarily documented as an intermediate in pharmaceutical synthesis, its structural motifs warrant a thorough investigation into its own potential bioactivity.[1] In silico modeling provides a rapid and cost-effective avenue to explore this potential.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₁ClO₃ | [2] |

| Molecular Weight | 262.69 g/mol | [2] |

| SMILES | O=C(O)CC1=CC=C(C=C1)OC2=CC=C(Cl)C=C2 | [2] |

| InChI Key | XYWCXPKPSPHSAA-UHFFFAOYSA-N | [2] |

The initial step in our in silico investigation is to hypothesize potential biological targets based on the structural similarity of our topic compound to known drugs. The phenylacetic acid moiety is a classic feature of NSAIDs that target cyclooxygenase (COX) enzymes.[3] Additionally, compounds with similar diaryl ether structures have been explored as modulators of peroxisome proliferator-activated receptors (PPARs), which are key regulators of metabolism and inflammation.[4] Therefore, this guide will focus on in silico modeling against COX-2 and PPARγ as representative targets.

Strategic In Silico Workflow

A robust in silico evaluation is not a linear process but rather an iterative cycle of prediction, analysis, and refinement. The following workflow is designed to build a comprehensive profile of this compound, with each step informing the next.

Caption: A strategic workflow for the in silico modeling of small molecules.

Molecular Docking: Unveiling Potential Binding Interactions

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing insights into binding affinity and the nature of the interactions.[5][6] This is a cornerstone of structure-based drug design.

Rationale and Choice of Targets

-

Cyclooxygenase-2 (COX-2): As a key enzyme in the inflammatory pathway, selective inhibition of COX-2 is a desirable therapeutic strategy for anti-inflammatory drugs with reduced gastrointestinal side effects compared to non-selective NSAIDs.[3][7] We will utilize the crystal structure of human COX-2 in complex with a selective inhibitor to define the binding site.

-

Peroxisome Proliferator-Activated Receptor Gamma (PPARγ): PPARγ is a nuclear receptor that plays a crucial role in adipogenesis and glucose metabolism.[4] Modulators of PPARγ are used in the treatment of type 2 diabetes. The structural similarity of our compound to known PPARγ ligands makes this an interesting target to explore for potential metabolic effects.

Experimental Protocol: Molecular Docking with AutoDock Vina

This protocol outlines the steps for performing molecular docking using AutoDock Vina, a widely used and validated open-source docking program.

-

Protein Preparation:

-

Download the crystal structure of human COX-2 (e.g., PDB ID: 5KIR) and PPARγ (e.g., PDB ID: 6MS7) from the RCSB Protein Data Bank.[8][9]

-

Remove water molecules and any co-crystallized ligands and co-factors from the PDB file.

-

Add polar hydrogens and compute Gasteiger charges using a molecular modeling software such as AutoDock Tools or Chimera.

-

Save the prepared protein in the PDBQT format.

-

-

Ligand Preparation:

-

Generate the 3D structure of this compound using a chemical drawing tool like ChemDraw or Marvin Sketch.

-

Perform energy minimization of the ligand structure using a force field such as MMFF94.

-

Compute Gasteiger charges and define the rotatable bonds.

-

Save the prepared ligand in the PDBQT format.

-

-

Grid Box Definition:

-

Define a grid box that encompasses the active site of the receptor. For COX-2, this will be the cyclooxygenase channel, and for PPARγ, the ligand-binding domain. The coordinates of the co-crystallized ligand in the original PDB file can be used to center the grid box.

-

-

Docking Execution:

-

Run AutoDock Vina, specifying the prepared protein and ligand files, the grid box parameters, and an output file for the docking results.

-

The program will generate a set of predicted binding poses for the ligand, ranked by their binding affinity scores (in kcal/mol).

-

-

Analysis of Results:

-

Visualize the top-ranked docking poses in a molecular visualization program (e.g., PyMOL, VMD).

-

Analyze the interactions between the ligand and the protein, identifying key hydrogen bonds, hydrophobic interactions, and other non-covalent interactions.

-

Quantitative Structure-Activity Relationship (QSAR): Predicting Activity from Structure

QSAR modeling establishes a mathematical relationship between the chemical structures of a series of compounds and their biological activities.[10][11][12] While we do not have experimental data for our topic compound, we can build a QSAR model using a dataset of structurally related compounds with known activities to predict the potential activity of this compound.

Rationale and Model Building Strategy

By curating a dataset of known COX-2 inhibitors with a similar phenylacetic acid scaffold, we can develop a QSAR model to predict the inhibitory potency of our compound. This approach relies on the principle that structurally similar molecules are likely to have similar biological activities.

Experimental Protocol: Building a 2D-QSAR Model

-

Data Curation:

-

Compile a dataset of at least 30-50 compounds with known COX-2 inhibitory activity (IC₅₀ values), preferably from a single reputable source to ensure data consistency.

-

Convert the IC₅₀ values to a logarithmic scale (pIC₅₀) to linearize the relationship between structure and activity.

-

-

Descriptor Calculation:

-

For each molecule in the dataset, calculate a variety of 2D molecular descriptors (e.g., topological, constitutional, and physicochemical properties) using software like PaDEL-Descriptor or Mordred.

-

-

Data Splitting:

-

Divide the dataset into a training set (typically 70-80% of the data) and a test set (20-30%). The training set is used to build the model, while the test set is used for external validation.

-

-

Model Development and Validation:

-

Use a statistical method, such as multiple linear regression (MLR) or partial least squares (PLS), to build a regression model that correlates the calculated descriptors with the pIC₅₀ values of the training set.

-

Validate the model using internal validation (e.g., leave-one-out cross-validation) and external validation with the test set. Key statistical parameters to assess model performance include the coefficient of determination (R²), the cross-validated R² (Q²), and the root mean square error (RMSE).

-

-

Prediction for the Topic Compound:

-

Calculate the same set of molecular descriptors for this compound.

-

Use the validated QSAR model to predict the pIC₅₀ value for the topic compound.

-

Molecular Dynamics Simulation: Assessing Complex Stability

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view of the complex over time, providing insights into its stability and the fluctuations of the binding interactions.[13][14][15]

Rationale for MD Simulation

MD simulations are crucial for validating the stability of the binding pose predicted by molecular docking. By simulating the movement of atoms in the complex in a solvated environment, we can assess whether the key interactions observed in the docking pose are maintained over a nanosecond timescale.

Experimental Protocol: MD Simulation with GROMACS

This protocol provides a general workflow for running an MD simulation of a protein-ligand complex using GROMACS, a versatile and widely used MD simulation package.[16]

Caption: A streamlined workflow for molecular dynamics simulation.

-

System Preparation:

-

Start with the top-ranked docked complex of this compound with either COX-2 or PPARγ.

-

Generate the topology files for the protein using a force field such as CHARMM36.

-

Generate the topology and parameter files for the ligand using a server like CGenFF.

-

-

Solvation and Ionization:

-

Create a periodic boundary box and solvate the complex with a water model (e.g., TIP3P).

-

Add ions (e.g., Na⁺ and Cl⁻) to neutralize the system and mimic physiological salt concentration.

-

-

Energy Minimization:

-

Perform energy minimization to remove any steric clashes or unfavorable geometries in the initial system.

-

-

Equilibration:

-

Perform a two-step equilibration process: first under an NVT ensemble (constant number of particles, volume, and temperature) to stabilize the temperature, followed by an NPT ensemble (constant number of particles, pressure, and temperature) to stabilize the pressure and density.

-

-

Production MD Run:

-

Run the production MD simulation for a sufficient duration (e.g., 50-100 nanoseconds) to allow for adequate sampling of the conformational space.

-

-

Trajectory Analysis:

-

Analyze the resulting trajectory to assess the stability of the complex. Key analyses include:

-

Root Mean Square Deviation (RMSD): To assess the overall structural stability of the protein and the ligand's binding pose.

-

Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.

-

Hydrogen Bond Analysis: To monitor the persistence of key hydrogen bonds over time.

-

-

ADMET Prediction: Profiling Drug-like Properties

Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial to identify potential liabilities that could lead to late-stage drug development failure.[17][18][19][20] In silico tools can provide rapid predictions of these key pharmacokinetic and safety parameters.

Rationale for Early ADMET Profiling

By predicting the ADMET properties of this compound, we can gauge its potential as a drug candidate. This includes assessing its oral bioavailability, potential for metabolism by cytochrome P450 enzymes, and any predicted toxicity risks.

Protocol: ADMET Prediction using Web-Based Tools

Several user-friendly web servers, such as SwissADME and pkCSM, can be used for rapid ADMET prediction.

-

Input:

-

Input the SMILES string of this compound into the web server.

-

-

Execution:

-

The server will calculate a wide range of physicochemical properties and predict various ADMET parameters.

-

-

Analysis of Key Parameters:

-

Lipinski's Rule of Five: Assess compliance with these rules of thumb for drug-likeness.

-

Gastrointestinal (GI) Absorption: Predict the likelihood of absorption from the gut.

-

Blood-Brain Barrier (BBB) Permeation: Predict whether the compound is likely to cross into the central nervous system.

-

CYP450 Inhibition: Predict potential interactions with key drug-metabolizing enzymes.

-

Toxicity: Predict potential risks such as mutagenicity (AMES test) and hepatotoxicity.

-

Table 2: Predicted ADMET Properties of this compound (Illustrative Data)

| Parameter | Predicted Value | Interpretation |

| GI Absorption | High | Likely to be well-absorbed orally. |

| BBB Permeant | No | Unlikely to cause CNS side effects. |

| CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions. |

| AMES Toxicity | No | Low likelihood of being mutagenic. |

| Hepatotoxicity | Yes | Potential for liver toxicity. |

Note: The data in this table is for illustrative purposes and should be confirmed with experimental assays.

Conclusion and Future Directions

This in-depth technical guide has outlined a comprehensive in silico workflow for the initial assessment of this compound as a potential therapeutic agent. Through a combination of molecular docking, QSAR analysis, molecular dynamics simulations, and ADMET prediction, a detailed profile of the compound's potential bioactivity, binding stability, and drug-like properties can be generated.

The findings from these computational studies provide a strong foundation for guiding subsequent experimental investigations. Promising results from molecular docking and QSAR would warrant the synthesis of the compound and its in vitro evaluation against the predicted targets (COX-2 and PPARγ). The insights from MD simulations can inform the design of analogs with improved binding stability, while the ADMET predictions can highlight potential liabilities that need to be addressed through medicinal chemistry efforts.

By integrating these in silico methodologies into the early stages of drug discovery, researchers can make more informed decisions, prioritize resources effectively, and ultimately accelerate the journey from a promising molecule to a potential therapeutic.

References

-

Molecular Dynamics Simulations of Protein–Drug Complexes: A Computational Protocol for Investigating the Interactions of Small-Molecule Therapeutics with Biological Targets and Biosensors. (2018). Methods in Molecular Biology. [Link]

-

The Structure of Vioxx Bound to Human COX-2. (2016). RCSB PDB. [Link]

-

Molecular Dynamics Simulations of Protein-Drug Complexes: A Computational Protocol for Investigating the Interactions of Small-Molecule Therapeutics with Biological Targets and Biosensors. (2018). PubMed. [Link]

-

Cyclooxygenase-2. Wikipedia. [Link]

-

Molecular dynamics simulation. TeachOpenCADD. [Link]

-

3D Structure of Human COX-2 Represented by Chain A (PDB code: 5IKR, R = 2.34 Å in Complex with Mefenamic Acid). ResearchGate. [Link]

-

Crystal structure of COX-2 with selective compound 23d-(R). (2010). RCSB PDB. [Link]

-

(a) 3D structure of 'COX-2' enzyme (PDB code: 1CX2); (b) The critical amino acids for binding of COX-2 inhibitors. ResearchGate. [Link]

-

2-(4-Chlorophenoxy)-2-(2-phenylphenoxy)acetic acid. PubChem. [Link]

-

QSPR and QSAR modeling. Meiler Lab. [Link]

-

Peroxisome proliferator-activated receptor gamma ligand binding domain in complex with a novel selective PPAR-gamma modulator VSP-77. Protein Data Bank in Europe. [Link]

-

Human peroxisome proliferator-activated receptor gamma ligand binding domain. (2009). RCSB PDB. [Link]

-

Peroxisome proliferator-activated receptor gamma. Wikipedia. [Link]

-

Peroxisome proliferator-activated receptor gamma ligand binding domain in complex with a novel selectively PPAR gamma-modulating ligand VSP-51. (2017). RCSB PDB. [Link]

-

Peroxisome proliferator-activated receptor gamma ligand binding domain in complex with a novel selective PPAR-gamma modulator VSP-77. (2019). RCSB PDB. [Link]

-

2-(4-(4-Chlorobenzoyl)phenoxy)acetic acid. PubChem. [Link]

-

Machine Learning for In Silico ADMET Prediction. (2021). Springer Nature Experiments. [Link]

-

ADMET IN SILICO MODELLING: TOWARDS PREDICTION PARADISE?. (2003). Nature Reviews Drug Discovery. [Link]

-

(4-Chlorophenyl)acetic acid. PubChem. [Link]

-

Quantitative Structure–Activity Relationship (QSAR) Study Predicts Small-Molecule Binding to RNA Structure. (2021). Journal of Medicinal Chemistry. [Link]

-

Molecular dynamic simulation for protein & ligand-protein complex: web tool free easy, only click. (2023). YouTube. [Link]

-

Tutorial: MD Simulation of a Protein-Ligand Complex using GROMACS. (2020). Bioinformatics Review. [Link]

-

Molecular Docking: A powerful approach for structure-based drug discovery. (2015). PMC - PubMed Central. [Link]

-

In Silico ADME Methods Used in the Evaluation of Natural Products. (2023). PMC - NIH. [Link]

-

A Beginner's Guide to QSAR Modeling in Cheminformatics for Biopharma. (2024). Neovarsity. [Link]

-

SAR & QSAR Model. Creative Biolabs. [Link]

-

In silico ADMET Analysis by SwissADME (B.T.S. 8) English. (2017). YouTube. [Link]

-

Molecular Docking: Navigating the Realm of Drug Discovery at the Atomic Level. (2026). Open Access Journals. [Link]

-

Quantitative structure–activity relationship. Wikipedia. [Link]

-

Docking Screens for Novel Ligands Conferring New Biology. (2016). PMC - PubMed Central. [Link]

-

(4-chloro-2-Methylphenoxy)acetic acid. PubChem. [Link]

-

Molecular Docking: A Novel Appliance for Structure Based Drug Discovery. (2020). IJPPR. [Link]

-

Principles and Applications of Molecular Docking in Drug Discovery and Development: Review Article. (2025). ResearchGate. [Link]

-

Bis(4-chlorophenyl)acetic acid. PubChem. [Link]

-

Exploring 2-[2-(4-Chlorophenoxy)phenyl]acetic Acid: Properties and Applications. Medium. [Link]

-

Potential impact of the herbicide 2,4-dichlorophenoxyacetic acid on human and ecosystems. (2017). PubMed. [Link]

-

2,4,5-(TRICHLOROPHENOXY) ACETIC ACID HAZARD SUMMARY. New Jersey Department of Health. [Link]

Sources

- 1. innospk.com [innospk.com]

- 2. This compound | Sigma-Aldrich [sigmaaldrich.cn]

- 3. Cyclooxygenase-2 - Wikipedia [en.wikipedia.org]

- 4. Peroxisome proliferator-activated receptor gamma - Wikipedia [en.wikipedia.org]

- 5. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 7. researchgate.net [researchgate.net]

- 8. rcsb.org [rcsb.org]

- 9. rcsb.org [rcsb.org]

- 10. QSPR and QSAR modeling – Meiler Lab [meilerlab.org]

- 11. neovarsity.org [neovarsity.org]

- 12. Quantitative structure–activity relationship - Wikipedia [en.wikipedia.org]

- 13. Molecular Dynamics Simulations of Protein–Drug Complexes: A Computational Protocol for Investigating the Interactions of Small-Molecule Therapeutics with Biological Targets and Biosensors | Springer Nature Experiments [experiments.springernature.com]

- 14. Molecular Dynamics Simulations of Protein-Drug Complexes: A Computational Protocol for Investigating the Interactions of Small-Molecule Therapeutics with Biological Targets and Biosensors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. T019 · Molecular dynamics simulation — TeachOpenCADD 0 documentation [projects.volkamerlab.org]

- 16. bioinformaticsreview.com [bioinformaticsreview.com]

- 17. Machine Learning for In Silico ADMET Prediction | Springer Nature Experiments [experiments.springernature.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. audreyli.com [audreyli.com]

- 20. In Silico ADME Methods Used in the Evaluation of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

The Uncharted Territory: A Technical Guide to Predicting and Validating the Biological Targets of 2-(4-(4-Chlorophenoxy)phenyl)acetic acid

Abstract

2-(4-(4-Chlorophenoxy)phenyl)acetic acid, a key intermediate in the synthesis of the atypical antipsychotic Asenapine, represents a molecule with a well-defined chemical identity but an uncharted biological profile.[1] This technical guide addresses the critical question of its potential biological targets, a necessary endeavor for understanding any off-target effects, repurposing potential, or residual biological activity. In the absence of direct empirical data, this document outlines a comprehensive, multi-pronged strategy for the in silico prediction and subsequent experimental validation of its molecular targets. We will delve into the logic behind leveraging structural analogs, detail robust computational methodologies, and provide field-proven experimental protocols for target identification and validation. This guide is intended for researchers, scientists, and drug development professionals seeking a systematic approach to de-orphanize small molecules.

Introduction: The Enigma of a Synthetic Intermediate

This compound (CAS No. 25563-04-6) is a phenoxyacetic acid derivative primarily recognized for its role in pharmaceutical manufacturing.[1] While its synthetic utility is established, its interaction with biological systems remains largely unexplored in publicly available literature. The imperative to identify the molecular targets of such a compound is multi-faceted. From a safety perspective, understanding potential off-target interactions is crucial for risk assessment in pharmaceutical production and for evaluating any metabolites. From a drug discovery standpoint, identifying novel targets could unlock new therapeutic applications.

This guide will navigate the predictive landscape, starting with an analysis of its structural motifs and progressing to a systematic workflow for empirical validation.

The Predictive Framework: Leveraging Structural Homology and In Silico Methodologies

The foundational principle for predicting the targets of a novel compound lies in the well-established concept that structurally similar molecules often exhibit similar biological activities.[2] The structure of this compound contains a distinct 4-chlorophenoxy acetic acid moiety, which is the cornerstone of our predictive analysis.

The Phenoxy Herbicide Analogy: A Starting Point

The most prominent structural analogs are the phenoxy herbicides, such as (4-chlorophenoxy)acetic acid (4-CPA) and 2,4-dichlorophenoxyacetic acid (2,4-D).[3][4] These compounds function as synthetic auxins in plants, mimicking the natural hormone indole-3-acetic acid (IAA) and leading to uncontrolled growth and eventual death in susceptible plants.[4][5]

-

Predicted Target Class: Auxin-related proteins, including auxin receptors and signaling components.[5]

-

Mechanism of Action Insight: The phenoxyacetic acid scaffold is known to interact with TIR1/AFB F-box proteins, which are components of the SCF E3 ubiquitin ligase complex involved in auxin-regulated gene expression.

While this provides a strong starting hypothesis for its effects in plant systems, it is crucial to extend the predictive framework to mammalian systems, which is the primary context for pharmaceutical intermediates.

Computational Target Fishing: A Multi-Algorithm Approach

To broaden the scope of potential targets, a multi-pronged in silico or computational approach is indispensable.[6][7][8] This leverages the vast amount of existing bioactivity data to predict interactions.

These methods operate on the principle of chemical similarity.[2] By comparing the 2D and 3D structural and physicochemical properties of this compound against large databases of compounds with known biological targets (e.g., ChEMBL, PubChem), we can identify potential targets.

-

Methodology:

-

Generate a molecular fingerprint (e.g., Morgan fingerprints, MACCS keys) for the query molecule.

-

Screen databases for compounds with high Tanimoto similarity scores.

-

Analyze the known targets of the identified similar compounds to generate a ranked list of predicted targets.

-

This approach identifies the essential 3D arrangement of functional groups (pharmacophore) responsible for biological activity.

-

Methodology:

-

Develop a pharmacophore model based on the structure of this compound or a set of its structurally similar, active analogs.

-

Use this model to screen 3D databases of protein structures to identify proteins with binding sites that can accommodate the pharmacophore.

-